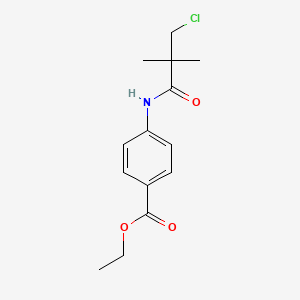![molecular formula C22H30N4O2 B2478252 N,N'-bis{2-[(3-methylbenzyl)amino]ethyl}ethanediamide CAS No. 2061679-21-6](/img/structure/B2478252.png)
N,N'-bis{2-[(3-methylbenzyl)amino]ethyl}ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis{2-[(3-methylbenzyl)amino]ethyl}ethanediamide is a chemical compound with the molecular formula C22H30N4O2 It is characterized by the presence of two 3-methylbenzylamino groups attached to an ethanediamide backbone
Preparation Methods
The synthesis of N,N’-bis{2-[(3-methylbenzyl)amino]ethyl}ethanediamide typically involves the reaction of 3-methylbenzylamine with ethylenediamine in the presence of appropriate reagents and conditions. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N,N’-bis{2-[(3-methylbenzyl)amino]ethyl}ethanediamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N,N’-bis{2-[(3-methylbenzyl)amino]ethyl}ethanediamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-bis{2-[(3-methylbenzyl)amino]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
N,N’-bis{2-[(3-methylbenzyl)amino]ethyl}ethanediamide can be compared with other similar compounds, such as:
N,N’-bis{2-[(benzyl)amino]ethyl}ethanediamide: Lacks the methyl group on the benzyl ring, which may affect its reactivity and biological activity.
N,N’-bis{2-[(4-methylbenzyl)amino]ethyl}ethanediamide: Has the methyl group in a different position on the benzyl ring, potentially leading to different chemical and biological properties.
Properties
IUPAC Name |
N,N'-bis[2-[(3-methylphenyl)methylamino]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-17-5-3-7-19(13-17)15-23-9-11-25-21(27)22(28)26-12-10-24-16-20-8-4-6-18(2)14-20/h3-8,13-14,23-24H,9-12,15-16H2,1-2H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIGSCZPWXUSMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCNC(=O)C(=O)NCCNCC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(2-chlorophenyl)-3-(2-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2478172.png)


![N-cyclopropyl-1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxamide](/img/structure/B2478180.png)
![2-(3-methoxyphenyl)-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}ethan-1-one](/img/structure/B2478181.png)
![2,4-dichloro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)benzenecarboxamide](/img/structure/B2478182.png)
![1-Cyclohexyl-3-[(1,2-dimethyl-5-indolyl)methyl]urea](/img/structure/B2478185.png)

![7-[(2,3-dihydro-1H-inden-1-yl)amino]-3-phenyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2478188.png)

![3-(1H-1,3-benzodiazol-2-yl)-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}propanamide](/img/structure/B2478190.png)
![1-[2-(1H-imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B2478192.png)
